N-(3-羟基-3-(萘-1-基)丙基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

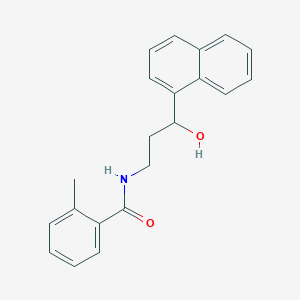

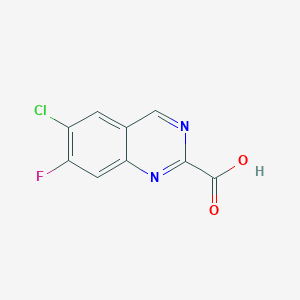

The compound "N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide" is a derivative of benzamide with a naphthalene moiety and a hydroxypropyl group. This structure suggests potential for interaction with biological systems, possibly as an inhibitor or a modulator of certain biochemical pathways. The presence of a naphthalene ring and a hydroxy group could imply interesting physicochemical properties and molecular interactions.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been reported in the literature. For instance, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were achieved through N-chloroacetylation and N-alkylation starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, as characterized by 1H NMR, IR, and MS . Although the specific synthesis of "N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide" is not detailed, similar synthetic routes could be hypothesized involving the acylation of appropriate amines with corresponding acid chlorides or anhydrides.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with potential for various intermolecular interactions. X-ray crystal and Hirshfeld surface analyses of related compounds have shown distinct molecular contacts and weak intermolecular interactions, such as nonclassical hydrogen bonds . These structural analyses are crucial for understanding the molecular conformation and packing in crystals, which can affect the compound's reactivity and physical properties.

Chemical Reactions Analysis

Naphthalene derivatives can undergo a range of chemical reactions. For example, naphthalene-2,3-dicarbaldehyde, a related compound, can self-condense in the presence of cyanide ion and methanol at room temperature to yield a unique crystalline product through an oxidative condensation mechanism . This suggests that "N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide" may also participate in similar condensation reactions or other types of chemical transformations depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For instance, the presence of a hydroxy group can affect the compound's solubility and hydrogen bonding capacity. Compounds with a naphthalene ring system have been found to exhibit large hyperpolarizability, indicating potential nonlinear optical (NLO) properties, which could be relevant for photovoltaic device fabrication . Additionally, the screening of N-hydroxybenzamides has led to the discovery of compounds with promising antitumor activities and improved water solubility, suggesting that similar compounds could also exhibit biological activities .

科学研究应用

超分子化学和材料科学

在超分子化学和材料科学领域,双-(三烷氧基苯甲酰胺)-功能化萘衍生物的自组装和宏观性质已被广泛研究。萘发色团和酰胺官能团之间的亚甲基单元的变化显着影响自组装过程,该过程由 π-堆叠、氢键和疏水相互作用共同驱动。此类研究对于设计具有特定宏观性质的新材料至关重要 (M. R. Molla & Suhrit Ghosh, 2011)。

药理学和药物设计

在药理学中,已合成并表征了碘苯甲酰胺的类似物,包括萘和苯并呋喃稠合环系统,以了解它们作为 D-2 多巴胺受体显像剂的潜力。这些化合物对多巴胺受体表现出显着的特异性和选择性,突显了它们在中枢神经系统显像和药理学研究中的潜力 (R. Murphy 等,1990)。

有机化学和合成

在有机化学中,萘-2,3-二甲醛与氰化物的反应导致了独特的氧化缩合产物的发现。这项研究突出了萘衍生物可以进行的复杂反应,有助于合成在各种化学工业中具有潜在应用的新型化合物 (Colin M. McGill 等,2005)。

抗菌研究

还探索了萘-1,4-二酮衍生物的合成和表征,以了解它们的抗菌特性。这些研究为设计高效、低毒性的新型抗菌剂提供了见解,这对于对抗耐药菌株至关重要 (P. Ravichandiran 等,2015)。

光物理研究

此外,还研究了二氢喹唑啉酮衍生物的光物理性质,包括从萘衍生的衍生物。这些研究对于了解此类化合物的电子和光学性质至关重要,为它们在光伏电池、有机发光二极管和其他光电器件中的应用铺平了道路 (M. Pannipara 等,2017)。

属性

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-15-7-2-4-10-17(15)21(24)22-14-13-20(23)19-12-6-9-16-8-3-5-11-18(16)19/h2-12,20,23H,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNJPUWWWFNBJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)

![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)

![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2516522.png)

![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)

![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)

![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)

![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)

![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)